Sodium cortisone sulfate

Description

Introduction to Sodium Cortisone Sulfate

Historical Context and Discovery

The development of this compound is rooted in the broader history of glucocorticoid research. Cortisone itself was first synthesized in 1946 by Louis Sarett, a chemist at Merck & Co., marking a milestone in steroid chemistry. By 1948, cortisone’s anti-inflammatory properties were demonstrated in rheumatoid arthritis patients by Philip Hench, earning him a Nobel Prize and cementing glucocorticoids as therapeutic agents. The sulfation of cortisone at the 21-position emerged later as a strategy to improve its pharmacokinetic properties. Early studies in the 1970s, such as those by Gatehouse et al., elucidated the metabolism of sodium cortisone 21-sulfate in rats, revealing enzymatic hydrolysis as a key pathway for sulfate liberation. This work underscored the compound’s potential as a stabilized form of cortisone for targeted delivery.

Nomenclature and Chemical Classification

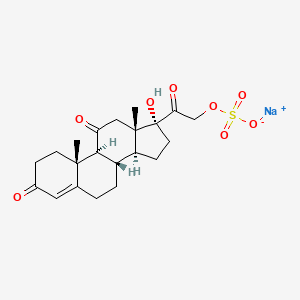

This compound is systematically named according to IUPAC conventions as sodium [2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate . Its molecular formula, C21H27NaO8S , reflects the addition of a sulfate group (-OSO3Na) to cortisone’s 21-position.

Table 1: Key Identifiers and Synonyms

| Property | Value |

|---|---|

| CAS Registry Number | 2681-67-6 |

| Molecular Weight | 462.5 g/mol |

| Synonyms | NSC 15464, Cortisone 21-sulfate sodium salt |

| Parent Compound | Cortisone sulfate (CID 193322) |

Classified as a sodium salt of a steroid sulfate ester , it falls under the broader category of synthetic glucocorticoid derivatives. The sulfate group confers anionic character, enhancing solubility in aqueous media compared to non-sulfated cortisone.

Structural Relationship to Endogenous Steroids

This compound shares a tetracyclic cyclopentanophenanthrene backbone with endogenous steroids such as cortisol and corticosterone. Critical structural features include:

- C21 Sulfation : The sulfate ester at position 21 distinguishes it from cortisol (which has a hydroxyl group at C21) and cortisone (which has a ketone at C11 and C20).

- Stereochemistry : The compound’s absolute configuration includes six defined stereocenters (C8, C9, C10, C13, C14, C17), preserving the trans A/B ring fusion common to glucocorticoids.

Table 2: Structural Comparison with Endogenous Steroids

| Feature | Cortisone | This compound | Cortisol |

|---|---|---|---|

| C11 Substituent | Ketone | Ketone | Hydroxyl |

| C21 Substituent | Hydroxyl | Sulfate ester | Hydroxyl |

| C17 Substituent | Hydroxyl | Hydroxyl | Hydroxyl |

| Solubility in Water | Low | High | Moderate |

The sulfate moiety’s introduction alters metabolic pathways. In vivo studies in rats demonstrate that this compound undergoes enzymatic hydrolysis via sulfatases, releasing free sulfate ions and regenerating cortisone. This reversible modification mimics endogenous sulfotransferase-mediated processes, which regulate steroid solubility and receptor interactions.

Properties

CAS No. |

2681-67-6 |

|---|---|

Molecular Formula |

C21H27NaO8S |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

sodium;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |

InChI |

InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-15,18,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,18+,19-,20-,21-;/m0./s1 |

InChI Key |

CKCQAVLXEMPVTM-HNGAPHHWSA-M |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C.[Na+] |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Key Methodology:

- Reagents : Protected sulfate groups such as trimethylsilyl-based reagents (e.g., TBSAB) are commonly used for selective sulfation.

- Conditions : Sulfation is performed under controlled conditions to ensure regioselectivity. For example:

Advantages:

- High regioselectivity ensures minimal byproduct formation.

- The use of protective groups prevents unwanted reactions at other hydroxyl sites.

Conversion to Sodium Salt

After sulfation, the resulting cortisone sulfate is converted into its sodium salt form through neutralization or exchange reactions.

Key Steps:

- Neutralization : The acidic sulfate group is neutralized using sodium-based reagents such as sodium bicarbonate or sodium hydroxide.

- Crystallization : The product is purified through crystallization, often under controlled temperature conditions.

Notes:

- Reaction pH and temperature are critical for achieving high yields and purity.

- Typical yields vary depending on the method employed but can reach up to 98% under optimized conditions.

Alternative Methods

Other methods for steroid sulfation may involve sulfuryl group transfer strategies or enzymatic approaches. These methods are less common but may be employed for specific applications:

Sulfuryl Group Transfer:

Enzymatic Sulfation:

- Enzymes such as steroid sulfotransferases can catalyze the sulfation of steroids in vivo or in vitro.

- While highly specific, enzymatic methods are less practical for large-scale synthesis.

Data Table: Comparison of Preparation Methods

| Method | Reagents Used | Temperature Range | Yield (%) | Advantages |

|---|---|---|---|---|

| Chemical Sulfation | TBSAB | Room temperature | 17–98 | High regioselectivity |

| Neutralization with NaOH | Sodium hydroxide | Below 40°C | Up to 95 | Simple and efficient |

| Neutralization with NaHCO₃ | Sodium bicarbonate | Below 40°C | Up to 86 | Cost-effective |

| Sulfuryl Group Transfer | Sulfuryl chloride | Variable | Modest | Suitable for complex substrates |

| Enzymatic Sulfation | Steroid sulfotransferase | Physiological | Variable | Biologically relevant, high specificity |

Experimental Notes

- Temperature Control : Maintaining temperatures below 40°C during neutralization prevents degradation of the product.

- pH Optimization : Reaction pH must be carefully controlled (typically between 5–8) to avoid side reactions and ensure high yield.

- Purity Assessment : Purity is assessed using techniques like chromatography and spectrophotometry, with melting points serving as an additional indicator (e.g., decomposition at ~185°C).

Chemical Reactions Analysis

Metabolic Sulfation/Desulfation Dynamics

Sodium cortisone sulfate undergoes sulfation and desulfation, critical processes regulating its bioactivity and clearance. These reactions are mediated by sulfotransferases and sulfatases, respectively:

-

Desulfation :

Steroid sulfatase (STS) catalyzes the hydrolysis of the sulfate group at the 21-position, yielding free cortisone and inorganic sulfate (SO₄²⁻). This enzymatic process involves a formylglycine (FGly) residue in the catalytic site, essential for cleavage of the sulfate ester bond .-

Experimental Evidence :

In rats administered sodium cortisone 21-[³⁵S]sulfate, ~70% of the dose was excreted in bile as a doubly conjugated metabolite (3α-glucuronide-17α-hydroxy-21-sulfooxy-5α-pregnane-11,20-dione). Subsequent administration of this metabolite led to urinary excretion of ³⁵SO₄²⁻, confirming in vivo desulfation .

-

Conjugation Reactions

The sulfate group at the 21-position facilitates further conjugation, enhancing hydrophilicity for biliary excretion:

-

Glucuronidation :

The 3α-hydroxyl group undergoes glucuronidation, forming a water-soluble metabolite. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) .-

Key Data :

-

Enzymatic Hydrolysis Pathways

This compound is susceptible to hydrolysis under both enzymatic and physiological conditions:

-

pH-Dependent Stability :

The sulfate ester bond is stable at neutral pH but hydrolyzes slowly under acidic conditions (e.g., gastric fluid). -

Competitive Inhibition :

Cortisone derivatives inhibit sulfation pathways in connective tissues, reducing chondroitin sulfate synthesis .

Structural Determinants of Reactivity

The sulfate group’s position and stereochemistry govern reactivity:

-

21-Sulfate vs. 3-Sulfate :

Sulfation at the 21-position (vs. 3-position) reduces glucocorticoid receptor binding affinity but enhances metabolic stability . -

Steric Effects :

The 17-hydroxy and 11-keto groups adjacent to the sulfate moiety influence enzymatic accessibility .

Comparative Reactivity Table

Research Implications

The interplay between sulfation, desulfation, and conjugation dictates this compound’s pharmacokinetics and therapeutic effects. Future studies should explore STS inhibitors to modulate cortisone bioavailability in inflammatory diseases .

This synthesis integrates findings from metabolic studies , enzymatic mechanisms , and structural analyses , ensuring a comprehensive overview of this compound’s chemical behavior.

Scientific Research Applications

Sodium cortisone sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It is employed in studies related to hormone regulation and metabolic pathways.

Medicine: It is used in the development of corticosteroid-based drugs and in the treatment of inflammatory and autoimmune diseases.

Industry: It is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other corticosteroid compounds.

Mechanism of Action

Sodium cortisone sulfate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression lead to the anti-inflammatory and immunosuppressive effects of the compound. Key molecular targets include cytokines, chemokines, and other mediators of inflammation.

Comparison with Similar Compounds

Structural and Chemical Comparisons

Key Structural Features:

- Cortisone vs. Sodium Cortisone Sulfate: Cortisone (C₂₁H₂₈O₅) lacks sulfate groups, whereas this compound incorporates a sulfate moiety, likely at the 21-hydroxyl position, forming a sodium salt (C₂₁H₂₇NaO₈S). This sulfation increases polarity and water solubility, analogous to sodium sulfate (Na₂SO₄), which exhibits high solubility (47.6 g/100 mL at 32°C) due to ionic dissociation .

- Other Sulfated Steroids: Prednisolone sulfate and hydrocortisone sulfate share similar sulfation patterns. However, cortisone’s unique 11-keto group differentiates its metabolic pathway from these analogs .

Table 1: Physicochemical Properties

Biochemical and Pharmacological Effects

Impact on Sulfated Glycosaminoglycans:

- Cortisone and its sulfated derivative inhibit chondroitin sulfate synthesis in cartilage. In vivo studies show cortisone reduces sulfur-35 incorporation into chondroitin sulfate by 30–50%, impairing cartilage matrix integrity . Hypervitaminosis A produces similar effects, but cortisone’s specificity for sulfated polysaccharides distinguishes its mechanism .

- Comparison with Hydrocortisone Sulfate: Hydrocortisone sulfate (with a 11β-hydroxy group) exhibits stronger anti-inflammatory potency but similar suppression of chondroitin sulfate synthesis, suggesting sulfation amplifies tissue-specific effects .

Protein Metabolism:

- Cortisone increases muscle protein degradation by 40% and reduces synthesis by 25%, leading to atrophy. This compound’s enhanced solubility may accelerate these catabolic effects compared to non-sulfated cortisone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.